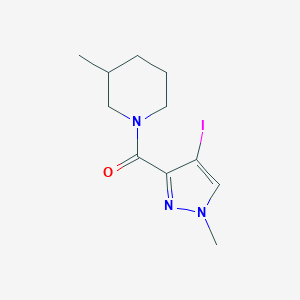
(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-IODO-1-METHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE typically involves multi-step organic reactions. One common method includes the iodination of a pyrazole derivative followed by the introduction of a piperidine moiety through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-IODO-1-METHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It can modulate the activity of specific enzymes, making it a valuable tool for understanding biochemical pathways and disease mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (4-IODO-1-METHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit their activity, thereby modulating biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-c]pyridine derivatives: These compounds share a similar pyrazole core and exhibit comparable biological activities.
Aminopyrimidines: These compounds also act as enzyme inhibitors and have similar applications in medicinal chemistry.
Mettl3 inhibitory compounds: These compounds inhibit specific enzymes and are used in research related to epigenetics and gene expression.
Uniqueness
(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE is unique due to its specific substitution pattern and the presence of both pyrazole and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16IN3O |
|---|---|
Molecular Weight |
333.17 g/mol |
IUPAC Name |
(4-iodo-1-methylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C11H16IN3O/c1-8-4-3-5-15(6-8)11(16)10-9(12)7-14(2)13-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
WJSLLOLLAISODJ-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=O)C2=NN(C=C2I)C |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NN(C=C2I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 2-chloro-5-[[(Z)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzoate](/img/structure/B333517.png)
![methyl 4-[[(Z)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzoate](/img/structure/B333521.png)
![ethyl 6-amino-5-cyano-4-[4-methoxy-3-(phenoxymethyl)phenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B333522.png)
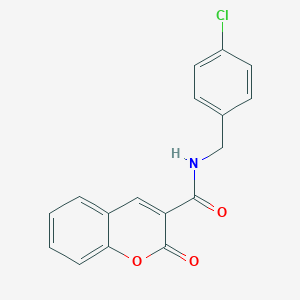
![2-{[3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B333525.png)
![isopropyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B333526.png)
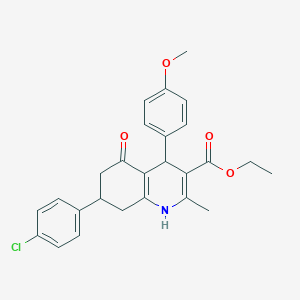
![2-[2-(4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-acetylamino]-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B333530.png)
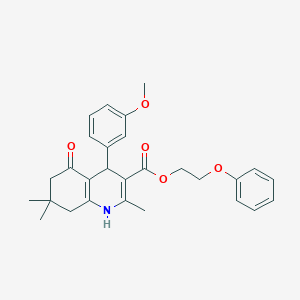
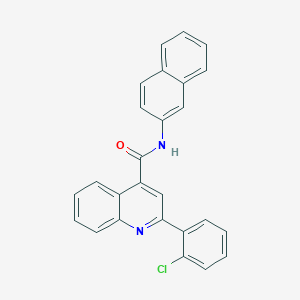
![3-[(4-Methyl-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B333533.png)
![Isopropyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B333534.png)
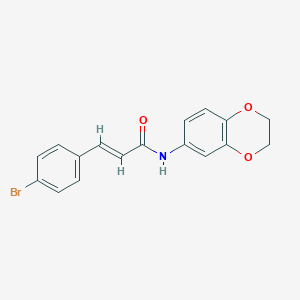
![5-(4-bromophenyl)-N-(2,4-difluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333540.png)
